molecular formula C21H21ClFN5O4 B609081 MK-2048 CAS No. 869901-69-9

MK-2048

Cat. No. B609081
CAS RN: 869901-69-9
M. Wt: 461.8784
InChI Key: JSRREMIKIHJGAA-JTQLQIEISA-N
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Description

MK-2048 is a second-generation integrase inhibitor developed to retain activity against viruses containing mutations associated with resistance to first-generation integrase inhibitors . It is intended to be used against HIV infection .


Synthesis Analysis

This compound has been applied vaginally using ring formulations . A nanoparticle-in-film technology was developed as a discrete pre-exposure prophylactic product option against HIV for an extended duration of use .


Molecular Structure Analysis

In silico structural analysis suggests that the introduction of a positively charged arginine at position 118, near the catalytic amino acid 116, might decrease Mg(2+) binding, compromising enzyme function .


Chemical Reactions Analysis

This compound has a dissociation half-life of 32 hours on wild-type integrase . It has an extremely low half-life of only 1–1.5 hours, and its efficacy can be reduced more than 8 fold by the G118R and E138K mutations .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 461.9 g/mol . It has a mean diameter of 382.2 nm and −15.2 mV zeta potential .

Scientific Research Applications

  • MK-2048 has been applied using nanoparticle-in-film technology as a pre-exposure prophylactic product against HIV, offering extended in vivo exposure and sustained drug levels for at least 3 weeks in macaque vaginal fluid. This demonstrates the potential of integrating nanomedicine and polymeric film technology for sustained vaginal drug delivery (Tong et al., 2022).

  • Research has identified novel mutations (G118R and E138K) that confer resistance to this compound, providing insights into the molecular interaction between this compound and HIV-1 integrase. This helps in understanding the resistance mechanisms and designing more effective treatments (Bar-Magen et al., 2010).

  • This compound has been found to selectively kill HTLV-1-infected cells by activating the PERK-ATF4-CHOP pathway, indicating its potential as a therapeutic target for HTLV-1-related diseases, including adult T-cell leukemia (Ikebe et al., 2020).

  • In clinical trials, this compound, combined with vicriviroc in intravaginal rings, demonstrated safety and acceptable drug levels in various biological matrices. This highlights the potential for combination antiretroviral vaginal rings as an HIV prevention strategy (Hoesley et al., 2018).

  • Resistance to raltegravir, another HIV-1 integrase inhibitor, has highlighted the importance of understanding cross-resistance mechanisms to second-generation inhibitors like this compound. This research aids in the development of new treatments with a higher genetic barrier against resistance (Goethals et al., 2011).

Mechanism of Action

Target of Action

MK-2048, developed by Merck & Co., is a molecule that falls under the class of integrase inhibitors . The primary target of this compound is the HIV integrase, a protein produced by the HIV retrovirus . This protein enables HIV to integrate its genetic material into the DNA of the infected cell . This integration step effectively transforms the infected cell into a permanent carrier of the viral genome, allowing the virus to persist and proliferate nearly without limit .

Mode of Action

This compound interacts with the HIV integrase in a specific manner. This compound has a dissociation half-life of 32 hours on wild-type integrase—more than four times that of raltegravir . Its dissociation half-life against the important HIV integrase mutant N155H was on the same order of magnitude as that of raltegravir against wild-type virus . These findings led to the suggestion of a reduced susceptibility to resistance mutations for this second-generation drug .

Biochemical Pathways

The integration process is a well-known two-step reaction catalyzed by the retroviral protein integrase . Both reactions (3’ processing and strand transfer) require the coordination of divalent ions (Mg 2+ or Mn 2+) by a catalytic triad consisting of amino acids D64, D116, and E152 . This compound, by inhibiting the integrase, disrupts these biochemical pathways, thereby preventing the integration of the viral genome into the host cell’s DNA .

Pharmacokinetics

The pharmacokinetics of this compound are still under investigation. It has been studied in various formulations, including vaginal films , and its pharmacokinetic properties are being evaluated in these contexts.

Result of Action

The primary result of this compound’s action is the inhibition of HIV replication by preventing the integration of the viral genome into the host cell’s DNA . This can potentially prevent the transformation of the infected cell into a permanent carrier of the viral genome . The effectiveness of this compound in inhibiting hiv infection has been questioned, as a placebo-controlled human clinical trial indicated no observed correlation between tissue-associated this compound and the inhibition of hiv infection .

Future Directions

The development of a nanoparticle-in-film technology for MK-2048 represents a promising future direction . This technology was developed as a discrete pre-exposure prophylactic product option against HIV for an extended duration of use .

Biochemical Analysis

Biochemical Properties

MK-2048 interacts with the HIV-1 integrase, an enzyme that is crucial for the life cycle of the virus. The integrase is responsible for the integration of the viral cDNA into the host genome, a definitive feature of retroviral replication . This compound inhibits this process, thereby preventing the virus from replicating within the host cell .

Cellular Effects

This compound has a significant impact on cellular processes. By inhibiting the integrase enzyme, it prevents the HIV virus from integrating into the host cell’s DNA. This disrupts the viral replication process, which in turn can prevent the spread of the virus within the body .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the integrase enzyme and inhibiting its function. This prevents the virus from integrating its genetic material into the host cell’s DNA, thereby disrupting the viral replication process .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. It has been found to have a sustained antiretroviral effect, indicating that it remains stable and effective over time .

Metabolic Pathways

This compound is involved in the metabolic pathway of HIV replication. By inhibiting the integrase enzyme, it disrupts this pathway and prevents the virus from replicating within the host cell .

Subcellular Localization

The subcellular localization of this compound is likely to be wherever the HIV virus is replicating within the cell, as this is where the integrase enzyme, the target of this compound, is active .

properties

IUPAC Name

(13S)-5-[(3-chloro-4-fluorophenyl)methyl]-11-ethyl-8-hydroxy-N,13-dimethyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFN5O4/c1-4-26-8-10(2)28-16-14(18(29)17(28)21(26)32)20(31)27(25-15(16)19(30)24-3)9-11-5-6-13(23)12(22)7-11/h5-7,10,29H,4,8-9H2,1-3H3,(H,24,30)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRREMIKIHJGAA-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(N2C3=C(C(=C2C1=O)O)C(=O)N(N=C3C(=O)NC)CC4=CC(=C(C=C4)F)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@H](N2C3=C(C(=C2C1=O)O)C(=O)N(N=C3C(=O)NC)CC4=CC(=C(C=C4)F)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70236031
Record name MK-2048
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70236031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

869901-69-9
Record name (6S)-2-[(3-Chloro-4-fluorophenyl)methyl]-8-ethyl-1,2,6,7,8,9-hexahydro-10-hydroxy-N,6-dimethyl-1,9-dioxopyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869901-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MK-2048
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869901699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-2048
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70236031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MK-2048
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ8U884TM5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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